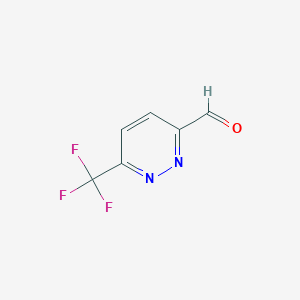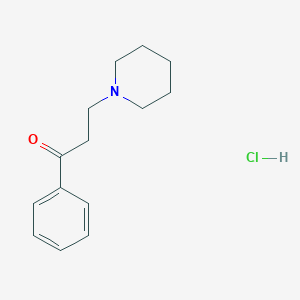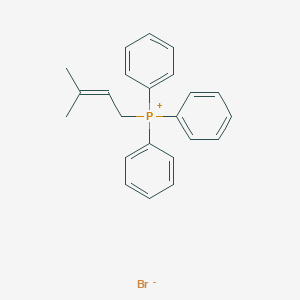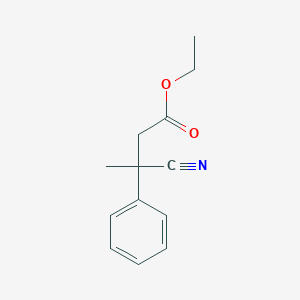
1-Methyl-3-indolessigsäure
Übersicht
Beschreibung
1-Methyl-3-indoleacetic acid is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in various scientific fields. This compound is structurally characterized by a methyl group attached to the nitrogen atom of the indole ring and an acetic acid moiety at the third position of the indole ring. Indole derivatives, including 1-Methyl-3-indoleacetic acid, are known for their applications in medicinal chemistry, plant biology, and synthetic organic chemistry .
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-indoleacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
The primary target of 1-Methyl-3-indoleacetic acid is the AtMES Esterase Family of Arabidopsis . These esterases hydrolyze 1-Methyl-3-indoleacetic acid, converting it into its active form, IAA .
Mode of Action
1-Methyl-3-indoleacetic acid interacts with its targets, the AtMES esterases, which hydrolyze it into IAA . The resulting IAA then exerts its effects on plant growth and development .
Biochemical Pathways
1-Methyl-3-indoleacetic acid is part of the tryptophan-dependent metabolic pathways that lead to the production of IAA . The conversion of 1-Methyl-3-indoleacetic acid to IAA by the AtMES esterases is a key step in these pathways .
Pharmacokinetics
Its conversion to iaa by the atmes esterases suggests that it may be rapidly metabolized in plants .
Result of Action
The hydrolysis of 1-Methyl-3-indoleacetic acid to IAA results in the activation of IAA’s effects on plant growth and development . For example, it has been shown to inhibit hypocotyl elongation and restore gravitropic hypocotyl elongation .
Action Environment
The action of 1-Methyl-3-indoleacetic acid is influenced by environmental factors such as light and pH . For instance, its photo-oxidation has been studied in aqueous buffer at pH 5 or pH 8, containing 10% methanol .
Biochemische Analyse
Biochemical Properties
1-Methyl-3-indoleacetic acid, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules . These interactions play a crucial role in biochemical reactions. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
1-Methyl-3-indoleacetic acid can influence various types of cells and cellular processes . For instance, it has been found to inhibit the elongation of hypocotyls . It can also impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-Methyl-3-indoleacetic acid involves its interactions at the molecular level . It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For example, it has been found to bind with high affinity to multiple receptors .
Temporal Effects in Laboratory Settings
The effects of 1-Methyl-3-indoleacetic acid can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 1-Methyl-3-indoleacetic acid can vary with different dosages in animal models . Studies have shown that it can have threshold effects and can also cause toxic or adverse effects at high doses .
Metabolic Pathways
1-Methyl-3-indoleacetic acid is involved in metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it is produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .
Transport and Distribution
1-Methyl-3-indoleacetic acid is transported and distributed within cells and tissues . It can interact with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-Methyl-3-indoleacetic acid can affect its activity or function . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For example, certain proteins have been found to be localized in the nucleus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-3-indoleacetic acid can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring.
Industrial Production Methods: Industrial production of 1-Methyl-3-indoleacetic acid typically involves large-scale Fischer indole synthesis, followed by methylation and carboxylation reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-indoleacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert it into indole-3-ethanol derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: Indole-3-ethanol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A natural plant hormone with similar structural features but different biological activities.
Indole-3-butyric acid: Another plant hormone with a longer carbon chain, used in rooting powders.
Indole-3-carboxylic acid: An oxidation product of indole-3-acetic acid with distinct chemical properties.
Uniqueness: 1-Methyl-3-indoleacetic acid is unique due to its specific methylation at the nitrogen atom, which alters its chemical reactivity and biological activity compared to other indole derivatives .
Eigenschaften
IUPAC Name |
2-(1-methylindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-7-8(6-11(13)14)9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIPEFIYIQFVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291791 | |
| Record name | 1-Methyl-3-indoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1912-48-7 | |
| Record name | 1912-48-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-3-indoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methyl-1H-indol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1-methyl-3-indoleacetic acid influence its susceptibility to photo-oxidation in aqueous solutions?
A: Research suggests that the presence of a methyl group at the 1-position of the indole ring in 1-methyl-3-indoleacetic acid significantly influences its photo-oxidation pathway compared to 3-indoleacetic acid and methyl-3-indoleacetate. [, ] While detailed mechanistic insights are not provided in the abstracts, the studies indicate that the photo-oxidation products and quantum yields differ between these closely related compounds. [, ] This highlights the importance of structural modifications in modulating the photochemical behavior of indoleacetic acid derivatives.
Q2: Has 1-methyl-3-indoleacetic acid been investigated as a potential ligand for viral proteins?
A: Yes, 1-methyl-3-indoleacetic acid has been identified as a small-molecule ligand capable of binding to the full-length NS3 complex of the hepatitis C virus (HCV). [] The study determined the crystal structure of the complex, revealing that 1-methyl-3-indoleacetic acid occupies an alternate binding site on the NS3 protein. [] This finding suggests potential avenues for exploring the compound's antiviral properties and its interactions with viral targets.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Methoxybenzo[d]thiazol-2-amine](/img/structure/B113687.png)



![(1H-Benzo[d]imidazol-5-yl)boronic acid](/img/structure/B113720.png)





